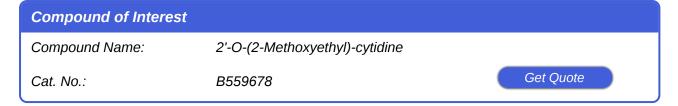


2'-O-(2-Methoxyethyl)-cytidine chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-cytidine

Introduction

2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C) is a chemically modified nucleoside, a fundamental component in the development of second-generation antisense oligonucleotides (ASOs). The modification consists of a methoxyethyl group attached to the 2' position of the ribose sugar.[1][2] This alteration imparts superior properties to oligonucleotide therapeutics compared to their unmodified or first-generation counterparts. Key advantages include exceptional resistance to nuclease degradation, high binding affinity for target RNA, and a favorable pharmacokinetic and toxicity profile.[2][3][4] These characteristics have made 2'-MOE modified oligonucleotides, including those containing 2'-MOE-C, a cornerstone of modern RNA-targeted drug development, with several FDA-approved therapies utilizing this chemistry.[5] This guide provides a comprehensive overview of its chemical structure, properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The structural and physicochemical properties of **2'-O-(2-Methoxyethyl)-cytidine** are foundational to its function in therapeutic oligonucleotides.

Chemical Identity



The identity of **2'-O-(2-Methoxyethyl)-cytidine** is defined by several key identifiers, as summarized below.

Identifier	Value
IUPAC Name	4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5- (hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2- yl]pyrimidin-2-one[6]
CAS Number	223777-16-0[6][7][8][9][10]
Molecular Formula	C12H19N3O6[6][7][10][11]
Molecular Weight	301.30 g/mol [6][7][10][11]
Canonical SMILES	COCCO[C@@H]1INVALID-LINK N)CO">C@@HO[6]
InChI	InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3, (H2,13,14,18)/t7-,9-,10-,11-/m1/s1[6]
InChlKey	YKOGMMXZKKVMBT-QCNRFFRDSA-N[6]

Physicochemical and Handling Properties

The physical and chemical characteristics of 2'-MOE-C influence its stability, solubility, and use in synthesis.



Property	Value
Appearance	White to off-white solid[8]
Boiling Point	535.3 ± 60.0 °C (Predicted)[8]
Density	1.57 ± 0.1 g/cm³ (Predicted)[8]
рКа	13.36 ± 0.70 (Predicted)[8]
XLogP3	-1.7[6]
Solubility	DMSO: 250 mg/mL (829.74 mM)[8]
Storage Conditions	Long-term: -20°C or -80°C; Short-term: 2-8°C[7] [9][12]

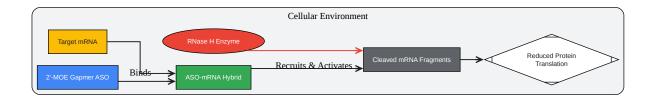
Role and Mechanism of Action in Antisense Therapeutics

The 2'-MOE modification is a cornerstone of second-generation ASO technology, enabling robust gene silencing through two primary mechanisms. The modification pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for A-form duplexes like RNA-RNA, thereby increasing binding affinity to the target mRNA.[2][5]

RNase H-Dependent Degradation

The most common mechanism for 2'-MOE ASOs is the recruitment of RNase H, a cellular enzyme that cleaves the RNA strand of an RNA-DNA duplex. To achieve this, ASOs are designed as "gapmers." These chimeric oligonucleotides feature a central block of DNA nucleotides flanked by wings of 2'-MOE-modified nucleotides. The 2'-MOE wings provide nuclease resistance and high target affinity, while the central DNA "gap" forms the necessary substrate for RNase H upon hybridization with the target mRNA, leading to its degradation and subsequent reduction in protein expression.[4]





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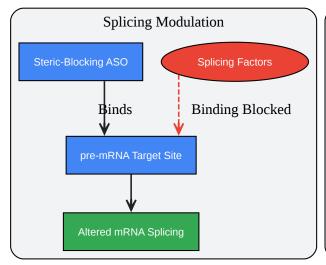
RNase H-dependent gene silencing by a 2'-MOE gapmer ASO.

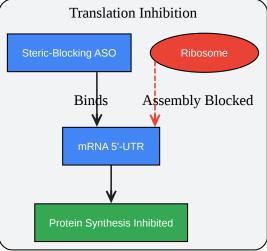
Steric-Blocking Mechanism

Alternatively, ASOs can act via non-degradative, steric-blocking mechanisms.[13][14] In this role, the ASO binds to a specific site on a pre-mRNA or mRNA, physically obstructing the cellular machinery involved in RNA processing or translation. Because RNase H activity is not desired, these ASOs are typically fully modified with 2'-MOE or other 2'-modified nucleosides. [2] This can be used to:

- Modulate Splicing: By binding to splice sites or regulatory sequences on a pre-mRNA, the ASO can prevent the binding of splicing factors, leading to exon skipping or inclusion and altering the final protein product.[13][14]
- Inhibit Translation: An ASO can bind to the 5' untranslated region (UTR) or the start codon region of an mRNA, preventing the assembly or progression of the ribosome and thus inhibiting protein synthesis.[13]







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Steric-blocking mechanisms of 2'-MOE ASOs.

Experimental Protocols: Chemical Synthesis

The synthesis of **2'-O-(2-Methoxyethyl)-cytidine** typically involves a multi-step process starting from a more readily available nucleoside, such as uridine. A common strategy is the conversion of a 2'-O-(2-Methoxyethyl)-uridine precursor to its cytidine analogue.[8][15]

General Protocol for the Conversion of 2'-MOE-Uridine to 2'-MOE-Cytidine

This protocol is a generalized summary based on established chemical transformations for nucleosides.[15]

Objective: To convert the C4-carbonyl of the uracil base in a protected 2'-MOE-uridine intermediate into an amine to form the cytosine base.

Materials:



- Protected 2'-O-(2-Methoxyethyl)-uridine (e.g., with 3',5'-hydroxyls protected by acetyl or silyl groups)
- 1,2,4-Triazole
- Phosphorus oxychloride (POCl₃) or 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
- Triethylamine (Et₃N) or other suitable base
- Anhydrous acetonitrile (MeCN) or other aprotic solvent
- Aqueous ammonia (aq. NH₃)
- Methanol (MeOH)
- Standard glassware for organic synthesis under anhydrous conditions
- Chromatography system for purification

Methodology:

- Protection (if starting from unprotected 2'-MOE-uridine): a. Dissolve 2'-O-(2-Methoxyethyl)-uridine in anhydrous pyridine. b. Add acetic anhydride (Ac₂O) and stir at room temperature for 12 hours to protect the 3' and 5' hydroxyl groups. c. Work up the reaction and purify the resulting diacetyl-protected compound.
- Activation of the C4 Position: a. Suspend 1,2,4-triazole in anhydrous acetonitrile. b. Add POCl₃ dropwise at 0°C, followed by the addition of Et₃N. Stir until a clear solution is formed. c. Add the protected 2'-O-(2-Methoxyethyl)-uridine to the reaction mixture. d. Stir at room temperature for approximately 1.5-2 hours until the starting material is consumed (monitor by TLC). This forms a reactive 4-(1,2,4-triazol-1-yl) intermediate.
- Amination to form Cytidine: a. Cool the reaction mixture to 0°C. b. Add concentrated
 aqueous ammonia directly to the mixture. c. Stir the reaction at room temperature for 5
 hours. This step both displaces the triazole group with an amino group and cleaves the
 acetyl protecting groups.

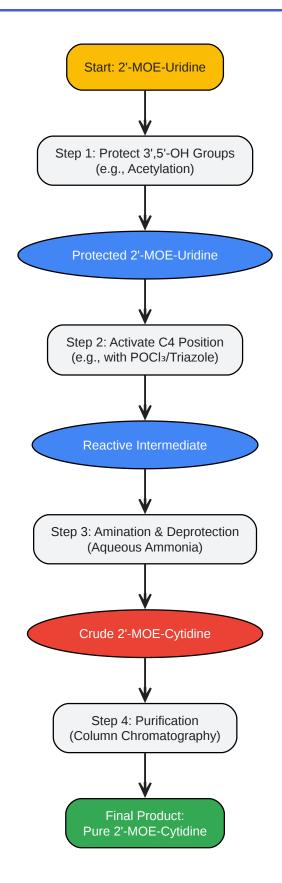
Foundational & Exploratory





- Deprotection (if a second deprotection step is needed): a. If protecting groups are not fully removed, evaporate the solvents under reduced pressure. b. Treat the residue with methanolic ammonia and stir at room temperature for 12 hours to ensure complete deprotection.
- Purification: a. Evaporate the solvents completely. b. Purify the crude residue by silica gel column chromatography (e.g., using a methanol/dichloromethane gradient) to isolate pure 2'-O-(2-Methoxyethyl)-cytidine.
- Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.





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General workflow for the synthesis of 2'-MOE-Cytidine.



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- To cite this document: BenchChem. [2'-O-(2-Methoxyethyl)-cytidine chemical structure and properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b559678#2-o-2-methoxyethyl-cytidine-chemicalstructure-and-properties]

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